molecular formula C18H16F3N5O2S B2382665 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline CAS No. 2097919-32-7

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline

Cat. No.: B2382665
CAS No.: 2097919-32-7
M. Wt: 423.41
InChI Key: HPHOATFHGAHWMT-UHFFFAOYSA-N
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Description

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the sulfonyl group, which can be achieved through sulfonation reactions using reagents like chlorosulfonic acid. The piperazine moiety is then introduced via nucleophilic substitution reactions, where piperazine reacts with the sulfonylated quinoline derivative.

Finally, the trifluoromethylpyrimidine group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions. These reactions typically require specific conditions, including the use of palladium catalysts, base, and appropriate solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 8-({4-[6-(Methyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline
  • 8-({4-[6-(Chloromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline
  • 8-({4-[6-(Fluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline

Uniqueness

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced biological activity. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

8-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-11-16(24-12-23-15)25-7-9-26(10-8-25)29(27,28)14-5-1-3-13-4-2-6-22-17(13)14/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHOATFHGAHWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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